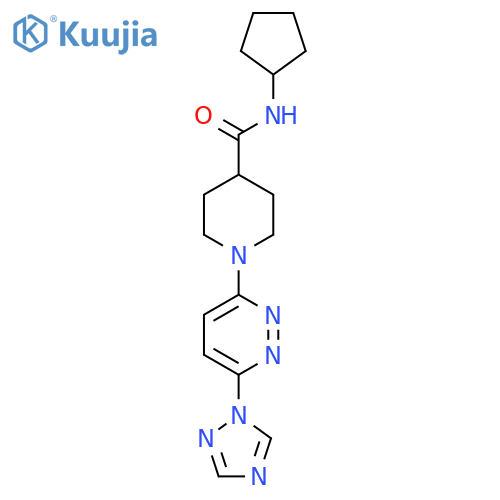Cas no 1797889-71-4 (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide)

1797889-71-4 structure
商品名:1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-cyclopentyl-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
- 1797889-71-4
- N-CYCLOPENTYL-1-[6-(1,2,4-TRIAZOL-1-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE
- F6456-1981
- AKOS024569185
- 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide
-
- インチ: 1S/C17H23N7O/c25-17(20-14-3-1-2-4-14)13-7-9-23(10-8-13)15-5-6-16(22-21-15)24-12-18-11-19-24/h5-6,11-14H,1-4,7-10H2,(H,20,25)
- InChIKey: KOQBRXYHMSQYFV-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCN(C2=CC=C(N3C=NC=N3)N=N2)CC1)NC1CCCC1
計算された属性
- せいみつぶんしりょう: 341.19640838g/mol
- どういたいしつりょう: 341.19640838g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 448
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6456-1981-20μmol |
N-cyclopentyl-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797889-71-4 | 90%+ | 20μl |
$118.5 | 2023-05-20 | |
| Life Chemicals | F6456-1981-25mg |
N-cyclopentyl-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797889-71-4 | 90%+ | 25mg |
$163.5 | 2023-05-20 | |
| Life Chemicals | F6456-1981-10μmol |
N-cyclopentyl-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797889-71-4 | 90%+ | 10μl |
$103.5 | 2023-05-20 | |
| Life Chemicals | F6456-1981-1mg |
N-cyclopentyl-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797889-71-4 | 90%+ | 1mg |
$81.0 | 2023-05-20 | |
| Life Chemicals | F6456-1981-2mg |
N-cyclopentyl-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797889-71-4 | 90%+ | 2mg |
$88.5 | 2023-05-20 | |
| Life Chemicals | F6456-1981-30mg |
N-cyclopentyl-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797889-71-4 | 90%+ | 30mg |
$178.5 | 2023-05-20 | |
| Life Chemicals | F6456-1981-3mg |
N-cyclopentyl-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797889-71-4 | 90%+ | 3mg |
$94.5 | 2023-05-20 | |
| Life Chemicals | F6456-1981-2μmol |
N-cyclopentyl-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797889-71-4 | 90%+ | 2μl |
$85.5 | 2023-05-20 | |
| Life Chemicals | F6456-1981-10mg |
N-cyclopentyl-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797889-71-4 | 90%+ | 10mg |
$118.5 | 2023-05-20 | |
| Life Chemicals | F6456-1981-15mg |
N-cyclopentyl-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797889-71-4 | 90%+ | 15mg |
$133.5 | 2023-05-20 |
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide 関連文献
-
1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
1797889-71-4 (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide) 関連製品
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量